![molecular formula C46H50ClN3O17 B1251383 N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 324761-14-0](/img/structure/B1251383.png)
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid, also known as 1,2-ethanediamine, N-(7-chloro-4-quinolinyl)-N’-(4’a,7’a-dihydro-6’,7’a-diphenylspiro(cyclohexane-1,3’-(7H)cyclopenta(1,2,4)trioxin)-4-yl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2), is a complex organic compound with a molecular formula of C34H34ClN3O3.2C6H8O7
準備方法
The synthesis of N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves multiple steps, starting with the preparation of the core structure, which includes the quinoline and spirocyclic components. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the correct formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions to maximize yield and purity.
化学反応の分析
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid can be compared with other similar compounds, such as:
- 1,2-ethanediamine, N1-(4’a,7’a-dihydro-6’,7’a-diphenylspiro(cyclohexane-1,3’-(7H)cyclopenta(1,2,4)trioxin)-4-yl)-N2-(7-chloro-4-quinolinyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (1:2) .
- N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4’-cyclohexane]-1’-yl)-N’-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid .
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific applications.
特性
CAS番号 |
324761-14-0 |
|---|---|
分子式 |
C46H50ClN3O17 |
分子量 |
952.3 g/mol |
IUPAC名 |
N-(6,7a-diphenylspiro[4a,7-dihydrocyclopenta[e][1,2,4]trioxine-3,4'-cyclohexane]-1'-yl)-N'-(7-chloroquinolin-4-yl)ethane-1,2-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C34H34ClN3O3.2C6H8O7/c35-27-11-12-29-30(15-18-37-31(29)22-27)38-20-19-36-28-13-16-33(17-14-28)39-32-21-25(24-7-3-1-4-8-24)23-34(32,41-40-33)26-9-5-2-6-10-26;2*7-3(8)1-6(13,5(11)12)2-4(9)10/h1-12,15,18,21-22,28,32,36H,13-14,16-17,19-20,23H2,(H,37,38);2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChIキー |
ZQKMYPACOGVMAD-UHFFFAOYSA-N |
SMILES |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
正規SMILES |
C1CC2(CCC1NCCNC3=C4C=CC(=CC4=NC=C3)Cl)OC5C=C(CC5(OO2)C6=CC=CC=C6)C7=CC=CC=C7.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
同義語 |
DU 1102 DU-1102 DU1102 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




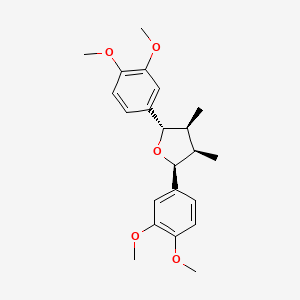
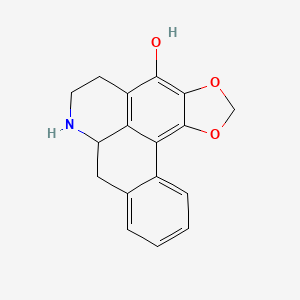

![2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1251311.png)
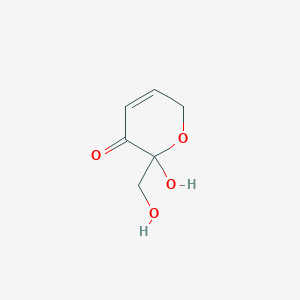
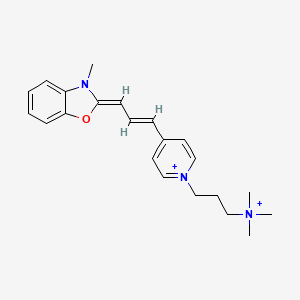
![[4-[[4-Methoxy-3-(pyridin-3-ylmethylcarbamoyl)benzoyl]amino]cyclohexyl] nitrate](/img/structure/B1251316.png)

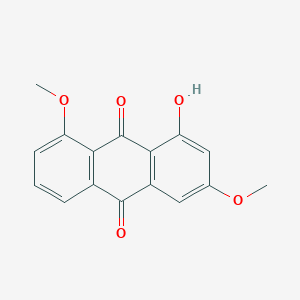

![1,3-Butanediamine, N1-[4-[(3-aminopropyl)amino]butyl]-](/img/structure/B1251323.png)

